[[(6-Methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)sulfonyl](4-methylphenyl)amino]acetic acid
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Description
The compound (6-Methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)sulfonylamino]acetic acid
has the molecular formula C14H15N3O6S . It has a molecular weight of 353.35 g/mol . The IUPAC name for this compound is 2-[4-methyl-N-[(6-methyl-2,4-dioxo-1H-pyrimidin-5-yl)sulfonyl]anilino]acetic acid
.
Molecular Structure Analysis
The InChI string for this compound isInChI=1S/C14H15N3O6S/c1-8-3-5-10 (6-4-8)17 (7-11 (18)19)24 (22,23)12-9 (2)15-14 (21)16-13 (12)20/h3-6H,7H2,1-2H3, (H,18,19) (H2,15,16,20,21)
. This provides a detailed representation of the compound’s molecular structure. Physical and Chemical Properties Analysis
This compound has a molecular weight of 353.35 g/mol . It has a computed XLogP3-AA value of 0.3 , indicating its relative hydrophilicity. It has 3 hydrogen bond donors and 7 hydrogen bond acceptors . It also has 5 rotatable bonds .Scientific Research Applications
Synthesis and Structural Analysis
The synthesis and structural analysis of compounds closely related to the chemical have been a focal point of research. For instance, the reaction of 2-[6-methyl-2,4-dioxo-1-(thietan-3-yl)-1,2,3,4-tetrahydropyrimidin-3-yl]acetic acid hydrazide with β-dicarbonyl compounds leads to the formation of hydrazones whose structure is dictated by the β-dicarbonyl reaction component. This indicates regioselective reactions and the potential for creating diverse chemical entities with tailored properties (Meshcheryakova & Kataev, 2014).
Further, the synthesis of derivatives such as ethyl 6- methyl -2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate and its subsequent reactions showcase the compound's versatility in forming new chemical structures with potential biological activities (George et al., 2010).
Chemical Reactions and Modifications
Chemical modifications of pyrimidine derivatives reveal the adaptability of these compounds to form new chemical entities. The alkylation of pyrimidine derivatives with chloroacetic acid esters, for example, affords novel alkyl 2-(6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-1-yl)acetates, demonstrating the chemical flexibility and potential for creating compounds with varied biological activities (Krivonogov et al., 2004).
Potential Applications
While the direct applications of "[(6-Methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)sulfonylamino]acetic acid" in scientific research are not explicitly detailed in the available literature, the studies on similar compounds highlight the potential in areas such as antimicrobial and anticancer research, supramolecular chemistry, and the synthesis of novel drug molecules with specific biological activities. For instance, compounds synthesized from related chemical structures have shown selective antimicrobial and anticancer activities, indicating the potential therapeutic applications of these molecules (Sharma et al., 2012).
Properties
IUPAC Name |
2-[4-methyl-N-[(6-methyl-2,4-dioxo-1H-pyrimidin-5-yl)sulfonyl]anilino]acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O6S/c1-8-3-5-10(6-4-8)17(7-11(18)19)24(22,23)12-9(2)15-14(21)16-13(12)20/h3-6H,7H2,1-2H3,(H,18,19)(H2,15,16,20,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GAXQVHZBFNARQR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N(CC(=O)O)S(=O)(=O)C2=C(NC(=O)NC2=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O6S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.35 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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